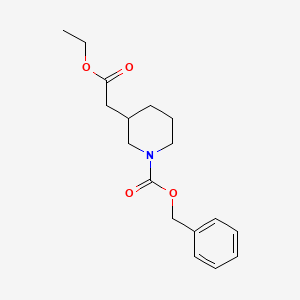

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Overview

Description

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . This compound is often used in research and development within the fields of chemistry and pharmaceuticals due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature . The mixture is then stirred for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Development : This compound serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds .

- Biological Activity : Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and cancer cell lines .

2. Organic Synthesis

- Reagent in Organic Reactions : this compound can be utilized in various organic reactions, including oxidation and reduction processes, making it valuable for synthesizing more complex molecules .

- Intermediate for Synthesis : It is explored as an intermediate in the production of specialty chemicals and materials with unique properties, enhancing its utility in industrial applications.

Antimicrobial Activity

Research indicates that derivatives of benzyl piperidine compounds often exhibit significant antibacterial activity. A study evaluating the efficacy of this compound against Staphylococcus aureus showed promising results, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. The mechanism appears to involve modulation of histone deacetylases (HDACs), which play a crucial role in cancer progression. This highlights its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate: Similar in structure but lacks the ethoxy group.

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS Number: 953079-96-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is substituted with an ethoxy-oxoethyl group and a benzyl moiety. This structure contributes to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 303.37 g/mol .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially modulating physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:

- Bacterial Inhibition : The compound has demonstrated moderate antibacterial activity against various strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. Its structural characteristics allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. However, further research is required to elucidate these effects fully.

Case Studies and Research Findings

- Antimicrobial Studies :

-

Cell Viability Assays :

- In vitro assays using cancer cell lines demonstrated that this compound reduced cell viability by approximately 40% at a concentration of 100 µM after 48 hours of exposure. This suggests potential cytotoxic effects against cancer cells.

- Mechanistic Studies :

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | C17H24N2O4 | Antimicrobial, Anticancer | Exhibits broader antibacterial spectrum |

| Benzyl (E)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | C17H23NO4 | Moderate Anticancer | Similar structure with different substituents |

Q & A

Basic Questions

Q. What are the standard synthetic routes for Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperidine derivative (e.g., 3-(2-ethoxy-2-oxoethyl)piperidine) with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Purification is achieved via column chromatography or recrystallization .

- Example Protocol :

- Dissolve 3-(2-ethoxy-2-oxoethyl)piperidine (1 eq) in DCM.

- Add benzyl chloroformate (1.1 eq) dropwise with stirring.

- Maintain at 0–5°C, add triethylamine (1.2 eq), and stir for 12–24 hours.

- Extract with brine, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane).

Q. What safety precautions are essential when handling this compound?

- Key Measures :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store in a cool, dry place (<25°C) away from ignition sources. Keep containers tightly sealed to prevent moisture absorption .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is the compound purified post-synthesis?

- Methods :

- Column Chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane). Monitor fractions via TLC .

- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to −20°C for crystallization .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology :

- X-ray Crystallography : Use SHELX software (SHELXD for structure solution, SHELXL for refinement). Collect intensity data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine anisotropic displacement parameters and validate using R-factor convergence .

- Challenges : Low crystal quality or twinning may require high-resolution data or alternative phasing methods (e.g., molecular replacement) .

Q. What analytical techniques confirm the compound’s structural integrity and purity?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, ethoxy group at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 320.18) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .

Q. How can computational modeling predict the compound’s reactivity or stability?

- Approach :

- Molecular Dynamics (MD) : Simulate thermal stability using software like GROMACS. Analyze decomposition pathways under varying temperatures .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Variables to Test :

- Catalysts : Screen Pd/C or cesium carbonate for coupling reactions (e.g., Suzuki-Miyaura) .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions .

- Temperature : Optimize reflux conditions (e.g., 80–100°C) to minimize side products .

Q. Contradictions and Limitations

- Safety Data : While some SDSs report "no known hazards" , others caution about uninvestigated toxicity . Assume worst-case handling until further studies.

- Synthesis Yields : Discrepancies in yields (e.g., 50–85%) highlight the need for reaction optimization based on substrate purity and conditions .

Properties

IUPAC Name |

benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-2-21-16(19)11-15-9-6-10-18(12-15)17(20)22-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGSXTNKDUKZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.